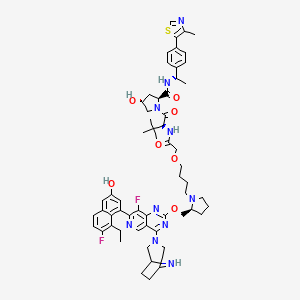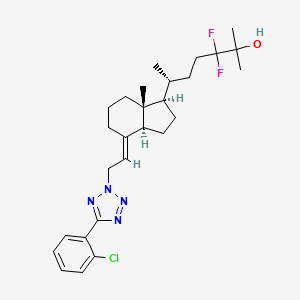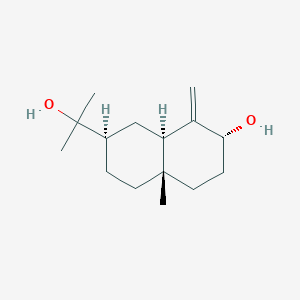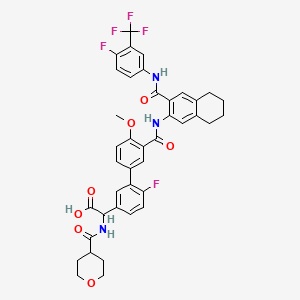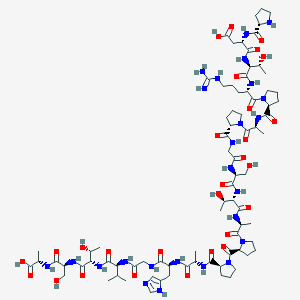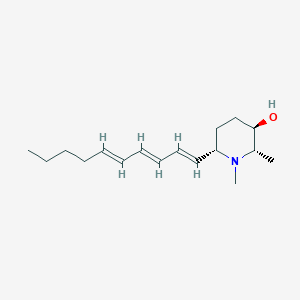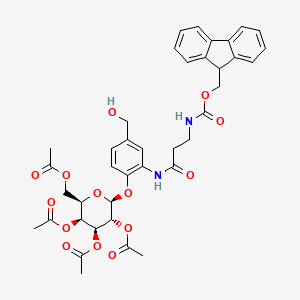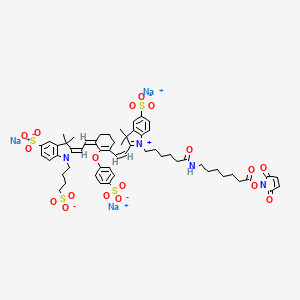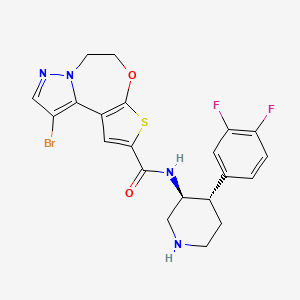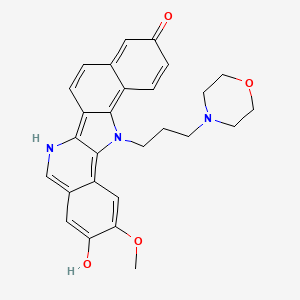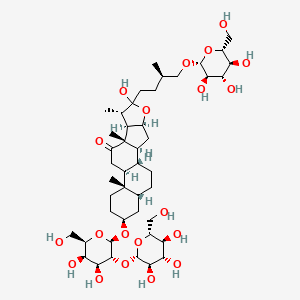
Elephanoside D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Elephanoside D is a steroidal saponin isolated from the stems of Yucca elephantipes Regel . Steroidal saponins are a class of naturally occurring glycosides that have a steroid backbone. These compounds are known for their diverse biological activities and are commonly found in various plant species, particularly in the Yucca genus .
Preparation Methods
Synthetic Routes and Reaction Conditions: Elephanoside D is typically isolated from the stems of Yucca elephantipes Regel through a series of extraction and purification processes. The initial extraction involves the use of solvents such as methanol or ethanol to obtain a crude extract. This extract is then subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to purify this compound .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Yucca elephantipes Regel. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then extracted using solvents, followed by purification using chromatographic methods. The final product is obtained in a highly pure form suitable for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: Elephanoside D undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can oxidize the steroidal backbone of this compound.
Major Products:
Hydrolysis: Produces the aglycone and sugar components.
Oxidation: Leads to the formation of oxidized derivatives of the steroidal backbone.
Glycosylation: Results in glycosylated derivatives with varying sugar moieties.
Scientific Research Applications
Elephanoside D has a wide range of scientific research applications:
Chemistry: Used as a reference compound in the study of steroidal saponins and their chemical properties.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the formulation of cosmetics, dietary supplements, and natural health products due to its surfactant and emulsifying properties
Mechanism of Action
Elephanoside D exerts its effects through various molecular targets and pathways. The steroidal backbone interacts with cell membranes, altering their fluidity and permeability. This interaction can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. Additionally, the glycoside moiety can interact with specific receptors on the cell surface, triggering downstream signaling cascades .
Comparison with Similar Compounds
- Elephanoside B
- Elephanoside C
- Elephanoside E
- Elephanoside F
Comparison: Elephanoside D is unique among its analogs due to its specific glycosylation pattern and the presence of distinct sugar moieties. This unique structure contributes to its specific biological activities and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C45H74O20 |
|---|---|
Molecular Weight |
935.1 g/mol |
IUPAC Name |
(1R,2S,4S,7S,8R,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-10-one |
InChI |
InChI=1S/C45H74O20/c1-18(17-59-40-37(56)34(53)31(50)26(14-46)61-40)7-10-45(58)19(2)30-25(65-45)12-24-22-6-5-20-11-21(8-9-43(20,3)23(22)13-29(49)44(24,30)4)60-42-39(36(55)33(52)28(16-48)63-42)64-41-38(57)35(54)32(51)27(15-47)62-41/h18-28,30-42,46-48,50-58H,5-17H2,1-4H3/t18-,19+,20-,21+,22-,23+,24+,25+,26-,27-,28-,30+,31-,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42-,43+,44-,45?/m1/s1 |
InChI Key |
QRZZBHHRPYNGFQ-HLFMIXSRSA-N |
Isomeric SMILES |
C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(C(=O)C[C@H]4[C@H]3CC[C@H]5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)C)OC1(CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1C2C(CC3C2(C(=O)CC4C3CCC5C4(CCC(C5)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)OC1(CCC(C)COC8C(C(C(C(O8)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


